Cas no 2354219-75-1 (4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid)

2354219-75-1 structure
상품 이름:4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid
4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2354219-75-1
- EN300-27730564
- 4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid
- SCHEMBL4958137
- 4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid
-
- 인치: 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(7-8-13(18)19)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)
- InChIKey: UZZPGJAENXREHG-UHFFFAOYSA-N
- 미소: ClC1=CC=CC(=C1)C(CCC(=O)O)NC(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 313.1080858g/mol
- 동위원소 질량: 313.1080858g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 7
- 복잡도: 367
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.9
- 토폴로지 분자 극성 표면적: 75.6Ų
4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27730564-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-27730564-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-27730564-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-27730564-5g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 5g |
$2858.0 | 2023-09-10 | ||
Enamine | EN300-27730564-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-27730564-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-27730564-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-27730564-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-27730564-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-27730564-10g |
4-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid |
2354219-75-1 | 10g |
$4236.0 | 2023-09-10 |
4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid 관련 문헌
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2354219-75-1 (4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid) 관련 제품
- 2411305-57-0(N-2-(4H-1,2,4-triazol-3-yl)propan-2-ylprop-2-enamide)
- 1088205-02-0(2,6-Dibromo-N,N'-bis(2-ethylhexyl)-1,8:4,5-naphthalenetetracarboxdiimide)
- 55631-63-5(Penicillamine S-Sulfate)
- 1805735-40-3(Methyl 3-bromo-5-(2-bromopropanoyl)benzoate)
- 2228958-76-5(2-azido-2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol)
- 2228164-46-1(1-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1393101-79-5(5-(fluoromethyl)-1-methyl-1H-pyrazol-4-amine)
- 1805787-54-5(1-Bromo-1-(2-(chloromethyl)-3-fluorophenyl)propan-2-one)
- 1805356-40-4(2-Cyano-3-(difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride)
- 1401462-50-7((S)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline)
추천 공급업체
Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
